molecular formula C14H9ClN4OS2 B2961418 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1173495-47-0

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2961418
CAS No.: 1173495-47-0
M. Wt: 348.82
InChI Key: SJKQKGMYBPMZQE-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a chlorine atom at position 6 and a propargyl (prop-2-yn-1-yl) group at position 2. The Z-configuration of the imine bond (C=N) in the benzo[d]thiazol-2(3H)-ylidene moiety is critical for its stereoelectronic properties. The 4-methyl-1,2,3-thiadiazole-5-carboxamide substituent introduces a heterocyclic thiadiazole ring, which enhances metabolic stability and modulates solubility.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4OS2/c1-3-6-19-10-5-4-9(15)7-11(10)21-14(19)16-13(20)12-8(2)17-18-22-12/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKQKGMYBPMZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article consolidates current research findings, case studies, and biological evaluations to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula for this compound is C20H19ClN2O3SC_{20}H_{19}ClN_2O_3S. The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The presence of the chloro and propynyl groups contributes to its unique pharmacological profile.

Antitumor Activity

Recent studies have explored the antitumor potential of thiadiazole derivatives, including the compound . A notable study highlighted the synthesis of various thiazole/thiadiazole carboxamide derivatives, demonstrating that certain analogues exhibited significant inhibitory effects against c-Met, a receptor tyrosine kinase implicated in cancer progression. The compound 51am , related to the target compound, showed promising results by inducing apoptosis and cell cycle arrest in cancer cell lines such as MKN-45 .

Table 1: Antitumor Activity of Thiadiazole Derivatives

CompoundIC50 (µM)Mechanism of Action
51am0.25c-Met inhibition, apoptosis induction
91.61Cytotoxicity against cancer cell lines
101.98Inhibition of cell proliferation

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. A study reported that derivatives similar to the target compound exhibited synergistic effects when combined with antibiotics like ciprofloxacin against various pathogens .

Table 2: Antimicrobial Activity Metrics

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
7b0.22 µg/mLStaphylococcus aureus
5a0.25 µg/mLEscherichia coli

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in tumor growth and microbial resistance. For instance, the inhibition of c-Met phosphorylation has been identified as a key mechanism through which these compounds exert their antitumor effects . Furthermore, studies indicate that structural modifications can enhance binding affinity and selectivity towards these targets.

Case Studies

  • Case Study on Cancer Cell Lines : A series of experiments were conducted using human cancer cell lines where the target compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The results indicated that compounds with thiazole scaffolds could potentially lead to new cancer therapies .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of various derivatives, the target compound was found to have superior activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chlorine, fluorine) on aromatic rings (as in 4h and 4i) reduce yields due to steric hindrance or reduced nucleophilicity .
  • Propargyl substituents (as in the target compound) may offer higher synthetic efficiency compared to bulky aryl groups, though direct yield data are unavailable.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Compounds : Strong carbonyl peaks at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O) .
  • Target Compound : Expected C=O stretches near 1680–1700 cm⁻¹ (thiadiazole carboxamide) and C≡N/C=N stretches around 1600–1650 cm⁻¹ (benzothiazolylidene).
Molecular Weight and Formula:
Compound Molecular Formula Molecular Weight (g/mol)
Target Compound Not fully specified* ~400–410 (estimated)
Compound C20H17ClN2O3S2 432.9
4g () C21H20N4O2S 392.48

Note: The target compound’s methyl-thiadiazole group likely reduces molecular weight compared to ’s isopropylsulfonyl substituent.

Structural and Electronic Comparisons

Feature Target Compound Compounds Compound
Core Structure Benzo[d]thiazol-2(3H)-ylidene Thiazolidinone-fused benzothiazole Benzo[d]thiazol-2(3H)-ylidene
Key Substituents 6-Cl, 3-propargyl, 4-methyl-thiadiazole Varied aryl, halogen 6-Cl, 3-propargyl, isopropylsulfonyl
Electronic Effects Moderate electron-withdrawing (Cl, thiadiazole) Strongly electron-withdrawing (Cl, F) Strongly electron-withdrawing (sulfonyl)

Q & A

Q. What are the key challenges in synthesizing this compound, and how can cyclization steps be optimized?

  • Methodological Answer : Cyclization of intermediates (e.g., thiosemicarbazides) is critical. Use DMF as a solvent with iodine (I₂) and triethylamine (Et₃N) to promote sulfur elimination and ring closure. Monitor reaction progress via TLC, and optimize reaction time (1–3 minutes under reflux) to avoid over-oxidation or side products. Purify via column chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol .

Q. How can the Z-configuration of the imine group be confirmed experimentally?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between the prop-2-yn-1-yl group and the benzo[d]thiazole ring protons, confirming the Z-isomer. Alternatively, perform X-ray crystallography to resolve the crystal structure, as demonstrated for analogous thiadiazole-triazine derivatives .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodological Answer : After cyclization, employ flash chromatography with a gradient of ethyl acetate/hexane (10–30% ethyl acetate). Final recrystallization in ethanol at −20°C enhances purity. Validate purity via HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) and elemental analysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to identify potential biological targets (e.g., GSK-3β)?

  • Methodological Answer : Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G*). Dock into the GSK-3β active site (PDB ID: 1Q3D) using AutoDock Vina. Validate the docking protocol with co-crystallized inhibitors (e.g., SB-216763). Analyze binding poses for hydrogen bonding with Lys85 and hydrophobic interactions with Val135 .

Q. What in vitro assays are suitable for evaluating antimicrobial or cytotoxic activity?

  • Methodological Answer :
  • Antimicrobial : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC values (µg/mL) and compare to ampicillin .
  • Cytotoxicity : Use the MTT assay on cancer cell lines (e.g., HeLa). Include positive controls (e.g., doxorubicin) and assess IC₅₀ values. Validate results with flow cytometry for apoptosis/necrosis .

Q. How can stability under physiological conditions be assessed to inform drug development?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, and 24 hours, then analyze via HPLC-UV (λ = 254 nm). Quantify degradation products using LC-MS and assign structures via fragmentation patterns .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (pH, solvent, cell line passage number).
  • Dose-Response Validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM).
  • Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment, linking activity to specific pathways .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s IC₅₀ against HeLa cells (Study A: 2.5 µM; Study B: 12 µM).
Resolution Steps :

Verify cell culture conditions (e.g., serum concentration, passage number).

Re-test using a shared reference compound (e.g., paclitaxel) to calibrate assays.

Perform synergy studies with known chemotherapeutics to rule out batch-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.